molecular formula C22H19BrN6O2S B11699553 2-((5-(4-Bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide CAS No. 330838-60-3

2-((5-(4-Bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Cat. No.: B11699553
CAS No.: 330838-60-3
M. Wt: 511.4 g/mol
InChI Key: DQLMBSFJXDZLGU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a 2-methylallyl group at position 2. A thioether linkage connects the triazole to an acetohydrazide moiety, which is further modified by a 2-oxoindolin-3-ylidene hydrazone (Figure 1). The 2-oxoindolinylidene moiety is structurally analogous to isatin derivatives, known for anticancer and kinase-inhibitory properties .

Properties

CAS No.

330838-60-3

Molecular Formula

C22H19BrN6O2S

Molecular Weight

511.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C22H19BrN6O2S/c1-13(2)11-29-20(14-7-9-15(23)10-8-14)27-28-22(29)32-12-18(30)25-26-19-16-5-3-4-6-17(16)24-21(19)31/h3-10,24,31H,1,11-12H2,2H3

InChI Key

DQLMBSFJXDZLGU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

The compound 2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a complex organic molecule characterized by its unique structural features, including a triazole ring, thioether linkage, and an acetohydrazide moiety. This molecular architecture suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Triazole Ring Provides diverse biological interactions
Thioether Linkage Enhances reactivity and potential biological targets
Acetohydrazide Moiety Linked to an indolin derivative for improved bioactivity

Synthesis

The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis pathway typically includes:

  • Formation of the triazole ring.
  • Introduction of the bromophenyl and methylallyl groups.
  • Attachment of the thioether and acetohydrazide functionalities.

Biological Activities

The biological activities associated with this compound can be categorized into several key areas:

Antimicrobial Activity

Compounds with triazole rings are known for their antimicrobial properties. Studies have demonstrated that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. For instance:

  • Mechanism : Triazoles disrupt the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death.

Anticancer Activity

Research indicates that compounds containing hydrazone linkages, such as this one, may exhibit anticancer properties. The mechanism often involves:

  • Inhibition of Cancer Cell Proliferation : Targeting specific pathways in cancer cells, leading to apoptosis.

Antioxidant Properties

Antioxidant assays (e.g., DPPH and ABTS) have shown that related compounds can scavenge free radicals effectively, indicating potential applications in reducing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various triazole derivatives against E. coli and Candida albicans, revealing that certain derivatives exhibited MIC values comparable to standard antibiotics .
  • Anticancer Screening : Another study evaluated the anticancer activity of similar hydrazone derivatives against MCF7 breast cancer cells using the Sulforhodamine B assay, identifying several promising candidates with IC50 values in low micromolar ranges .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and various biological targets. These studies provide insights into:

  • Binding Affinities : High docking scores indicate strong interactions with target enzymes or receptors.
  • Mechanistic Insights : Understanding how structural features influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Substituents

a) N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
  • Structural Differences: Replaces the 4-bromophenyl and 2-methylallyl groups with phenyl and 2-(phenylamino)ethyl substituents.
  • Activity: Demonstrates potent cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC₅₀ values < 10 μM in 3D spheroid models .
  • Mechanism: The 2-oxoindolinylidene moiety likely interacts with cellular kinases, while the phenylaminoethyl group enhances solubility and hydrogen bonding.
b) 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones
  • Structural Differences : Features a 2-bromophenyl group and lacks the acetohydrazide-indolinylidene chain.
  • Activity : Exhibits antimicrobial properties against S. aureus and E. coli, with MIC values of 8–32 μg/mL .
c) S-Alkylated 1,2,4-Triazoles (e.g., Compounds 7–9 in )
  • Structural Differences : Incorporate sulfonylphenyl and difluorophenyl groups instead of bromophenyl and 2-methylallyl.
  • Activity : Shows moderate antifungal activity (C. albicans MIC = 16–64 μg/mL) due to sulfonyl groups enhancing membrane permeability .
  • Synthesis : Cyclization of hydrazinecarbothioamides under basic conditions, contrasting with the target compound’s hydrazone formation via Schiff base reactions .

Hydrazide-Hydrazone Derivatives

a) Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Derivatives
  • Structural Differences: Replaces triazole with a quinazolinone core.
  • Activity : Inhibits topoisomerase II (IC₅₀ = 2.5 μM), suggesting the thioacetate linkage is critical for DNA-intercalating activity .
  • Comparison: The target compound’s triazole core may offer better metabolic stability than quinazolinone.
b) 2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol ()
  • Structural Differences: Substitutes 2-methylallyl with ethanol and adds a thiophene ring.
  • Activity: Antimicrobial activity against P. aeruginosa (MIC = 16 μg/mL), attributed to the thiophene’s π-π stacking with bacterial enzymes .

Key Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/MIC) Reference ID
Target Compound 1,2,4-Triazole 4-Bromophenyl, 2-methylallyl, 2-oxoindolinylidene Anticancer (Under investigation)
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 1,2,4-Triazole Phenyl, 2-(phenylamino)ethyl Cytotoxic (IC₅₀ < 10 μM in 3D models)
3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole 2-Bromophenyl, methyl Antimicrobial (MIC = 8–32 μg/mL)
2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol 1,2,4-Triazole 4-Bromobenzyl, thiophene, ethanol Antimicrobial (MIC = 16 μg/mL)
S-Alkylated 1,2,4-Triazole (Compound 7, ) 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Antifungal (MIC = 16–64 μg/mL)

Research Findings and Mechanistic Insights

  • Anticancer Potential: The target compound’s 2-oxoindolinylidene group mimics isatin’s kinase-inhibitory scaffold, while the bromophenyl group may enhance DNA intercalation or tubulin binding .
  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups (e.g., Br) : Improve cytotoxicity by increasing electrophilicity and target affinity .
    • Allyl vs. Aryl Substituents : 2-Methylallyl in the target compound may reduce metabolic oxidation compared to phenyl groups in analogs .
    • Hydrazone Linkers : Enhance conformational flexibility, enabling interactions with diverse biological targets .

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